Deglucopyranosyl Ethoxy Etoposide
Description
Deglucopyranosyl Ethoxy Etoposide is a hypothesized derivative of the anticancer drug Etoposide (C₂₉H₃₂O₁₃, MW 588.57), which is a semisynthetic podophyllotoxin analog. Etoposide functions as a topoisomerase II inhibitor, stabilizing DNA-enzyme complexes and inducing apoptosis in cancer cells .
- Deglucopyranosyl: Partial or complete removal of the glucose unit.
- Ethoxy: Introduction of an ethoxy (-OCH₂CH₃) group.
These modifications aim to alter pharmacokinetics (e.g., solubility, metabolic stability) while retaining or enhancing anticancer activity.
Properties
Molecular Formula |
C23H24O8 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(5S,5aR,8aR,9R)-5-ethoxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C23H24O8/c1-4-28-22-13-8-16-15(30-10-31-16)7-12(13)19(20-14(22)9-29-23(20)25)11-5-17(26-2)21(24)18(6-11)27-3/h5-8,14,19-20,22,24H,4,9-10H2,1-3H3/t14-,19+,20-,22+/m0/s1 |
InChI Key |
XWWKNDVCCMQSIV-COWZOJLOSA-N |
Isomeric SMILES |
CCO[C@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC |
Canonical SMILES |
CCOC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deglucopyranosyl Ethoxy Etoposide involves several steps, starting from the parent compound, etoposide. The process typically includes the protection of hydroxyl groups, glycosylation, and subsequent deprotection. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance production rates and maintain consistency .
Chemical Reactions Analysis
Types of Reactions: Deglucopyranosyl Ethoxy Etoposide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its therapeutic properties .
Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The conditions are carefully controlled to achieve the desired modifications without compromising the compound’s stability .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are studied for their potential use in different therapeutic applications .
Scientific Research Applications
Deglucopyranosyl Ethoxy Etoposide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying glycosylation reactions and the effects of glycosylation on drug properties. In biology and medicine, it is investigated for its potential to treat various cancers, including lung, testicular, and ovarian cancers . The compound is also explored for its use in targeted drug delivery systems and as a component of combination therapies .
Mechanism of Action
The mechanism of action of Deglucopyranosyl Ethoxy Etoposide involves the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and repair. By forming a complex with DNA and topoisomerase II, the compound induces breaks in double-stranded DNA, preventing the repair process and leading to cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making this compound a potent chemotherapeutic agent .
Comparison with Similar Compounds
Etoposide and Its Glycosidic Derivatives
Key Differences :
- Ethylidene vs. Ethoxy : Etoposide’s 4,6-O-ethylidene bridge enhances stability by reducing enzymatic cleavage of the glycosidic bond . Ethoxy substitution may alter solubility and bioavailability.
- Deglucosylation : Removal of glucose could reduce molecular weight and modify interactions with drug transporters.
Glucopyranosyl Derivatives in Nucleoside Analogs
describes exomethylene-D-glucopyranosyl nucleosides (e.g., keto-exomethylene derivatives) with cytotoxic properties. These compounds feature unsaturated or oxidized glucose moieties, which enhance their ability to intercalate DNA or inhibit enzymes like thymidylate synthase .
Implications for this compound:
Simple Glucosides (Non-Therapeutic Comparators)
Ethyl α-D-glucopyranoside (C₈H₁₆O₆, MW 252.24) is a model compound for glycosylation studies. Unlike Etoposide, it lacks a complex core structure and pharmacological activity .
| Parameter | Etoposide | Ethyl α-D-glucopyranoside |
|---|---|---|
| Complexity | High (fused polycyclic system) | Low (single glucose unit) |
| Bioactivity | Anticancer | Non-therapeutic |
Glycosylated Flavonoids
Kaempferol-3-O-Robinoside-7-O-Glucoside (C₅₆H₉₀O₃₂) is a flavonoid derivative with antioxidant properties. While structurally distinct from Etoposide, its glycosylation pattern influences solubility and cellular uptake .
| Property | Etoposide | Kaempferol Glucoside |
|---|---|---|
| Core Activity | DNA-targeted | Antioxidant |
| Glycosylation Role | Stabilizes drug-enzyme interaction | Enhances water solubility |
Research Findings and Implications
- Etoposide Modifications : Ethylidene-glucose in Etoposide is critical for its stability and activity. Deglucosylation or ethoxy substitution may alter metabolic pathways (e.g., reduced glucuronidation) .
- Cytotoxicity Trends: Exomethylene nucleoside analogs () show that glucose modifications directly correlate with cytotoxicity, suggesting similar structure-activity relationships for this compound .
- Solubility vs.
Q & A
Q. What are the key structural and functional features of Deglucopyranosyl Ethoxy Etoposide?
this compound is a semi-synthetic derivative of podophyllotoxin, characterized by a β-D-glucopyranosyl moiety and ethoxy substituents. Its structure includes a fused tetracyclic ring system with hydroxyl, methoxy, and ethylidene groups, critical for DNA topoisomerase II inhibition. The presence of the glucopyranosyl group enhances solubility, while the ethoxy moiety modulates metabolic stability .
Q. What synthetic methodologies are employed for this compound and its analogs?
Synthesis typically involves multi-step protection-deprotection strategies. For example:
- Step 1 : Protection of hydroxyl groups using isopropylidene or trityl groups.
- Step 2 : Glycosylation with activated glucopyranosyl donors (e.g., trichloroacetimidates).
- Step 3 : Introduction of ethoxy groups via alkylation or Mitsunobu reactions. LCMS (e.g., m/z 1055 [M+H]⁺) and HPLC (retention time: 0.81–1.00 minutes) are used to monitor intermediates and final products .
Q. What safety protocols are essential when handling Deglucopyranosyl Ethoxy Etoxy Etoposide in laboratory settings?
- Hazard Mitigation : Use fume hoods, gloves, and eye protection due to carcinogenicity (H350) and reproductive toxicity (H360).
- Waste Disposal : Follow OSHA HCS guidelines for cytotoxic waste.
- Exposure Response : Immediate decontamination with water and medical evaluation for ingestion/inhalation .
Advanced Research Questions
Q. How can researchers design experiments to minimize biases in pharmacokinetic studies of this compound?
- Randomization : Use double-blind protocols to reduce selection bias.
- Controls : Include vehicle and positive controls (e.g., etoposide phosphate).
- Data Transparency : Pre-register study designs and share raw data via repositories. Poor experimental design (e.g., inadequate blinding) can inflate variability, as seen in cisplatin-etoposide trials .
Q. What advanced analytical techniques validate the purity and stability of this compound?
Q. How can pharmacologically guided dosing address inter-patient variability in this compound efficacy?
- Population PK Modeling : Integrate covariates (e.g., age, hepatic function) using NONMEM or Monolix.
- Therapeutic Drug Monitoring (TDM) : Measure plasma concentrations via UPLC-MS/MS to adjust doses in real time. Studies on etoposide in pediatric populations highlight the utility of TDM for reducing toxicity .
Q. What strategies optimize the development of this compound derivatives for enhanced blood-brain barrier (BBB) penetration?
- Prodrug Design : Introduce lipophilic moieties (e.g., alkyl chains) to improve passive diffusion.
- Carrier-Mediated Transport : Conjugate with glucose transporters (e.g., GLUT1-targeting groups). Analogous approaches are used in glucopyranoside-based prodrugs (e.g., alkyl glucosides) .
Q. How should researchers reconcile conflicting data on this compound’s mechanism of action across studies?
Q. What ethical considerations apply to preclinical studies involving this compound?
Q. How can in silico modeling predict this compound’s interactions with novel molecular targets?
- Molecular Docking : Use AutoDock Vina to screen against topoisomerase II isoforms.
- MD Simulations : Analyze binding stability (e.g., RMSD <2 Å over 100 ns trajectories).
PubChem and DSSTox databases provide structural data for computational workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
